molecular formula C2O4(2−)<br>C2O4-2 B1200264 Oxalate CAS No. 338-70-5

Oxalate

Cat. No. B1200264
CAS RN: 338-70-5
M. Wt: 88.02 g/mol
InChI Key: MUBZPKHOEPUJKR-UHFFFAOYSA-L
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Patent
US04574156

Procedure details

When the alcoholic solution saturated with oxalic acid or tartaric acid was added to the ethereal solution of the above-mentioned syrupy residue with cooling, there was obtained oxalate(mp. 222° C.) or tartarate (mp. 246° C.), respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[C:7]([OH:16])(=[O:15])[CH:8]([CH:10]([C:12]([OH:14])=[O:13])[OH:11])[OH:9]>>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:7]([O-:16])(=[O:15])[CH:8]([CH:10]([C:12]([O-:14])=[O:13])[OH:11])[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
C(C(O)C(O)C(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.